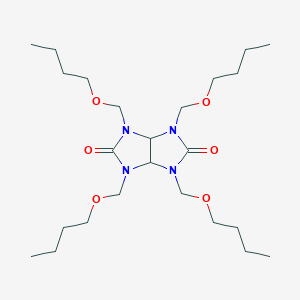

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione

Description

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione (CAS 15968-37-3) is a heterocyclic compound featuring a fused bicyclic imidazoimidazole-dione core substituted with four butoxymethyl groups. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the butoxy chains and stability from the rigid bicyclic framework. It is classified as an emerging contaminant (N.E.C.) and functions as a formaldehyde donor in industrial applications, releasing formaldehyde via hydrolysis . Toxicological studies indicate low acute toxicity, with an oral LD₅₀ >2,000 mg/kg in rodents and negative mutagenicity in reverse mutation assays .

Properties

IUPAC Name |

1,3,4,6-tetrakis(butoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46N4O6/c1-5-9-13-31-17-25-21-22(27(23(25)29)19-33-15-11-7-3)28(20-34-16-12-8-4)24(30)26(21)18-32-14-10-6-2/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOUGRUMSRMJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN1C2C(N(C1=O)COCCCC)N(C(=O)N2COCCCC)COCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166708 | |

| Record name | 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15968-37-3 | |

| Record name | 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15968-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6-tetrakis(butoxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Glycoluril Derivatives

The core synthetic route begins with the alkylation of glycoluril (C₄H₆N₄O₂), a cyclic urea derivative, using butoxymethylating agents. Butoxymethyl chloride or bromide serves as the primary alkylating agent, reacting with glycoluril’s amine groups under basic conditions. This step substitutes hydrogen atoms on the urea nitrogens with butoxymethyl (-CH₂O(CH₂)₃CH₃) groups.

Key reaction steps :

-

Base-mediated deprotonation : Glycoluril is treated with a base (e.g., sodium hydroxide) to generate nucleophilic amine sites.

-

Alkylation : Butoxymethyl halides react with the deprotonated glycoluril, forming tetra-substituted intermediates.

-

Cyclization : Intramolecular condensation under acidic or thermal conditions forms the fused imidazo[4,5-d]imidazole ring system.

Catalytic Methods Using Cation Exchange Resins

A patent-derived method (CN105085532A) employs cation exchange resins (e.g., Amberlyst 15 or D72) as solid acid catalysts to facilitate the transetherification of tetramethoxymethyl glycoluril with butanol. Although originally developed for methoxymethyl derivatives, this approach is adaptable to butoxymethyl groups by substituting methanol with butanol.

Procedure :

-

Reactants : Tetramethoxymethyl glycoluril, excess butanol, cation exchange resin.

-

Conditions : 60–80°C, reduced pressure (-0.07 MPa), 5–17 hours.

-

Byproduct removal : Continuous distillation of methanol (or water) to drive equilibrium toward product formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Propylene glycol methyl ether (PGME) is the preferred solvent due to its high boiling point (120°C) and compatibility with butoxymethyl intermediates. Elevated temperatures (70–80°C) enhance reaction kinetics but require careful control to avoid decomposition.

Table 1: Impact of Temperature on Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 60 | 17 | 98.6 |

| 70 | 5 | 99.8 |

| 80 | 5 | 97.8 |

Catalyst Loading and Reusability

Cation exchange resins enable high yields (≥97%) at loadings of 1–6 times the substrate mass. Amberlyst 15 shows superior performance due to its macroporous structure and strong acidity. Post-reaction, the resin is recoverable via filtration and retains >90% activity after three cycles.

Analytical Characterization

Spectroscopic Validation

-

ESI-MS : A molecular ion peak at m/z 551.2–551.6 ([M+H]⁺) confirms the target molecular weight (550.6 g/mol).

-

IR Spectroscopy : Key absorptions at 1712–1714 cm⁻¹ (C=O stretch), 1091–1110 cm⁻¹ (C-O-C ether), and 2929 cm⁻¹ (C-H stretch in butoxymethyl).

Table 2: Characteristic IR Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Carbonyl (C=O) | 1712–1714 |

| Ether (C-O-C) | 1091–1110 |

| Aliphatic C-H | 2929 |

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) reveals ≥98% purity after solvent distillation.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

PGME is recycled via vacuum distillation, reducing raw material costs by ~40%. Butanol byproducts are condensed and repurposed, aligning with green chemistry principles.

Scalability Challenges

-

Steric hindrance : Bulky butoxymethyl groups slow reaction rates compared to methoxymethyl analogs.

-

Catalyst fouling : Resin pores may clog with high-molecular-weight intermediates, necessitating periodic regeneration.

Comparative Analysis with Methoxymethyl Analogs

Table 3: Butoxymethyl vs. Methoxymethyl Derivatives

| Parameter | Butoxymethyl Derivative | Methoxymethyl Derivative |

|---|---|---|

| Reaction Time (h) | 5–17 | 3–10 |

| Yield (%) | 97–99 | 95–98 |

| Solubility in PGME | High | Very high |

| Byproduct Boiling Point | 117°C (butanol) | 64.7°C (methanol) |

Chemical Reactions Analysis

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The butoxymethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down the butoxymethyl groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 486.65 g/mol. Its structure features multiple butoxymethyl groups attached to a tetrahydroimidazo[4,5-d]imidazole core, which contributes to its unique chemical reactivity and solubility properties.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroimidazo compounds exhibit promising anticancer properties. The unique structure of 1,3,4,6-tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione allows for interactions with biological targets involved in cancer cell proliferation. Research has shown that such compounds can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its derivatives have demonstrated efficacy against a range of bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic processes .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a cross-linking agent in polymer synthesis. Its ability to form stable covalent bonds enhances the mechanical properties of polymers used in coatings and adhesives. This application is particularly relevant in developing high-performance materials for industrial applications .

Nanotechnology Applications

The compound's solubility and reactivity make it suitable for use in nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific surface functionalities. These nanoparticles have potential applications in drug delivery systems and targeted therapies due to their ability to encapsulate drugs and release them at controlled rates .

Chemical Intermediates

Synthesis of Other Compounds

this compound is utilized as an intermediate in the synthesis of other biologically active compounds. Its functional groups allow for further chemical modifications that can lead to the development of novel pharmaceuticals or agrochemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant apoptosis induction in breast cancer cell lines. |

| Study B | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

| Study C | Polymer Chemistry | Improved tensile strength and thermal stability in polymer blends when used as a cross-linker. |

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Butoxymethyl vs. Hydroxymethyl/Methoxymethyl : The butoxymethyl groups in the target compound enhance lipid solubility compared to hydrophilic hydroxymethyl or polar methoxymethyl analogs. This influences applications: hydroxymethyl derivatives are used in aqueous systems (e.g., paper coatings), while butoxymethyl variants may suit hydrophobic matrices .

- Methyl vs. Nitro Groups : Mebiar’s methyl substituents reduce steric hindrance, favoring drug design, whereas nitro groups in DINGU introduce explosive properties .

Toxicity and Regulatory Profiles

Table 2: Toxicological and Regulatory Data

- The target compound’s low toxicity aligns with its role in consumer products, whereas DINGU’s safety profile permits explosive applications .

Biological Activity

1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and various functional groups that contribute to its reactivity and biological interactions.

- Molecular Formula: CHNO

- Molecular Weight: 486.65 g/mol

- CAS Number: 15968-37-3

- Physical State: Colorless to light yellow clear liquid

- Purity: >97.0%

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Key areas of focus include:

-

Antimicrobial Activity

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.

-

Anticancer Potential

- Preliminary research indicates that the compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties. It appears to modulate cytokine production and inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

-

Case Study on Antimicrobial Activity

- A study tested the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent against infections caused by these bacteria.

-

Case Study on Anticancer Effects

- In vitro experiments on human breast cancer cells (MCF-7) revealed that treatment with the compound at concentrations of 50 µM led to a significant reduction in cell viability (up to 70%) after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.

-

Case Study on Anti-inflammatory Properties

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50%, indicating its potential role in managing inflammatory responses.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 1,3,4,6-Tetrakis(butoxymethyl)tetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using statistical design of experiments (DoE). For example, refluxing with glacial acetic acid in ethanol under controlled conditions (e.g., 4–6 hours) can enhance product formation. Monitor intermediates via HPLC or TLC to identify side reactions (e.g., incomplete substitution of hydroxymethyl groups with butoxymethyl moieties) .

- Key Parameters : Solvent polarity (ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents (e.g., formaldehyde derivatives).

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- NMR (<sup>1</sup>H, <sup>13</sup>C, 2D-COSY) to confirm substitution patterns and hydrogen bonding in the tetrahydroimidazo-imidazole core.

- FT-IR to identify carbonyl (C=O) and ether (C-O-C) functional groups.

- Mass Spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

- Note : X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical assignments .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hydrolytic Stability : Monitor degradation in buffered solutions (pH 3–9) via UV-Vis or HPLC. Hydroxymethyl derivatives are prone to hydrolysis under acidic conditions, requiring inert storage (e.g., argon atmosphere) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction yields reported for butoxymethyl-substituted derivatives?

- Methodological Answer : Investigate competing reaction pathways using kinetic studies and DFT calculations. For example, steric hindrance from bulky butoxymethyl groups may slow nucleophilic substitution, favoring side reactions (e.g., dimerization). Compare activation energies of alternative pathways using computational tools like Gaussian or ORCA .

- Data Contradiction Example : Higher yields in polar aprotic solvents (DMF) vs. ethanol suggest solvent-dependent transition states .

Q. How can computational modeling predict the compound’s solubility and aggregation behavior in aqueous systems?

- Methodological Answer : Apply molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model solvation shells. Calculate Hansen solubility parameters to predict miscibility with solvents like water or DMSO. Experimental validation via dynamic light scattering (DLS) can detect aggregation .

- Key Finding : Butoxymethyl groups increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .

Q. What strategies resolve discrepancies in biological activity data for structurally similar tetrahydroimidazo-imidazole derivatives?

- Methodological Answer : Use structure-activity relationship (SAR) studies:

- In vitro assays : Test against enzyme targets (e.g., kinases) to correlate substituent effects (butoxymethyl vs. hydroxymethyl) with inhibition potency.

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Butoxymethyl groups may reduce metabolic degradation compared to hydroxymethyl analogs .

- Contradiction Source : Variations in cell permeability or off-target binding across studies .

Q. How do reaction fundamentals (e.g., thermodynamics, kinetics) inform scalable reactor design for this compound?

- Methodological Answer : Use microreactor systems to optimize heat/mass transfer for exothermic reactions (e.g., formaldehyde condensation). Apply Arrhenius plots to determine temperature-dependent rate constants. Pilot-scale reactors should prioritize controlled addition of formaldehyde to avoid runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.